molecular formula C6H9N3O2S2 B6743056 METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

Cat. No.: B6743056
M. Wt: 219.3 g/mol
InChI Key: SSCYIPXZAWJONZ-UHFFFAOYSA-N
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Description

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or the carbamate group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiadiazole derivatives.

Scientific Research Applications

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethiofencarb: A carbamate insecticide with a similar structure but different functional groups.

    Sulfathiazole: An antimicrobial drug with a thiadiazole ring but different substituents.

    Ritonavir: An antiretroviral drug with a thiazole ring, highlighting the versatility of sulfur-containing heterocycles.

Uniqueness

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound that has garnered attention due to its diverse biological activities. This article will explore its biological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate
  • Molecular Formula : C₆H₉N₃O₂S
  • Molecular Weight : 189.28 g/mol
  • InChI Key : LETIDDANDFBGAN-UHFFFAOYSA-N

The compound features a thiadiazole ring which is known for its broad spectrum of biological activities.

1. Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. In a study involving various derivatives of thiadiazole, compounds demonstrated effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml for certain derivatives .

CompoundTarget BacteriaEC50 (μg/ml)
5kXac22
5kXoc15

2. Antifungal Activity

This compound also shows promising antifungal activity. In vitro tests revealed lower inhibitory effects on Mucor species compared to traditional antifungal agents like carbendazim . This suggests potential for use in agricultural applications.

3. Anticancer Activity

Thiadiazole derivatives have been studied for their anticancer properties. In a recent study, compounds similar to this compound were tested against various cancer cell lines including MCF-7 and HeLa. The results indicated significant cytotoxicity with IC50 values ranging from 0.37 to 0.95 µM for certain substituted derivatives .

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
SorafenibHeLa7.91

Flow cytometry analysis confirmed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase, indicating their potential as anticancer agents .

4. Other Biological Activities

Thiadiazole derivatives have also been reported to possess anti-inflammatory and antiviral activities. A review highlighted that these compounds can inhibit various viral infections and exhibit anti-inflammatory effects through different mechanisms .

Case Study: Antimicrobial Efficacy

In a comparative study of several thiadiazole derivatives including this compound, researchers found that the compound exhibited superior antimicrobial activity compared to conventional antibiotics against specific pathogens .

Case Study: Anticancer Mechanism Exploration

Another study focused on the mechanism of action of thiadiazole derivatives in cancer therapy. The research utilized molecular docking techniques to show how these compounds interact with key proteins involved in cancer progression, further supporting their potential use in targeted cancer therapies .

Properties

IUPAC Name

methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-3-12-6-9-8-4(13-6)7-5(10)11-2/h3H2,1-2H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCYIPXZAWJONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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